![molecular formula C18H14N4O2S B2615708 methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate CAS No. 876866-60-3](/img/structure/B2615708.png)
methyl 4-amino-3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazole-5-carboxylate
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Description
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . Pyrazoles are another class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms. They are often used as building blocks for pharmaceuticals.
Synthesis Analysis
Benzothiazoles can be synthesized from the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines.Molecular Structure Analysis
The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring . Pyrazoles have a five-membered ring with two nitrogen atoms and three carbon atoms.Chemical Reactions Analysis
The chemical reactions of benzothiazoles and pyrazoles can vary widely depending on the specific substituents attached to the rings. For example, benzothiazoles can undergo reactions typical of aromatic compounds, such as electrophilic substitution .Mechanism of Action
The mechanism of action of benzothiazoles and pyrazoles in biological systems can vary widely depending on their specific structure and the biological target. For example, some benzothiazoles have been found to have anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and other activities .
Future Directions
The future directions of research into benzothiazoles and pyrazoles are likely to involve the development of new synthetic methods and the exploration of their biological activities . The development of green chemistry methods for the synthesis of these compounds is also a significant area of research .
properties
IUPAC Name |
methyl 4-amino-5-(1,3-benzothiazol-2-yl)-2-phenylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-24-18(23)16-14(19)15(21-22(16)11-7-3-2-4-8-11)17-20-12-9-5-6-10-13(12)25-17/h2-10H,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIRWFPBEHEELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1C2=CC=CC=C2)C3=NC4=CC=CC=C4S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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